2-(3-methoxyphenyl)-5-methyl-1H-imidazole is a chemical compound classified under imidazole derivatives, which are known for their diverse biological activities. This compound features a methoxy group and a methyl group attached to the imidazole ring, enhancing its potential applications in pharmaceuticals and agrochemicals. The imidazole structure is characterized by its five-membered ring containing two nitrogen atoms, which contributes to its reactivity and biological properties.
The compound's IUPAC name is 2-(3-methoxyphenyl)-5-methyl-1H-imidazole, and it has a CAS number of 1048920-48-4. It falls under the category of organic compounds known as heterocycles, specifically aromatic heteromonocyclic compounds due to the presence of the imidazole ring. Imidazoles are widely recognized for their roles in medicinal chemistry, serving as core structures in various therapeutic agents.
The synthesis of 2-(3-methoxyphenyl)-5-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. A typical synthesis route includes:
In industrial settings, more efficient methods may be employed, such as continuous flow reactors that enhance control over reaction parameters and improve yields. Catalysts may also be utilized to optimize the synthesis process, allowing for higher efficiency and scalability .
The molecular formula of 2-(3-methoxyphenyl)-5-methyl-1H-imidazole is C11H12N2O, with a molecular weight of approximately 188.23 g/mol. The structural representation includes:
The InChI identifier for this compound is InChI=1S/C11H12N2O/c1-7-10(12(15)16)14-11(13-7)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16), which provides a detailed description of its atomic connectivity .
The reactivity of 2-(3-methoxyphenyl)-5-methyl-1H-imidazole can be explored through various chemical reactions typical for imidazole derivatives:
These reactions highlight the compound's versatility in synthetic chemistry and its potential utility in creating novel derivatives .
The mechanism of action for 2-(3-methoxyphenyl)-5-methyl-1H-imidazole largely depends on its biological targets. Imidazoles generally interact with various enzymes and receptors due to their ability to mimic natural substrates or ligands. The following processes are relevant:
Quantitative data on binding affinities and inhibition constants would provide further insights into its mechanism but are not readily available .
The physical properties of 2-(3-methoxyphenyl)-5-methyl-1H-imidazole include:
Chemical properties relevant to this compound include:
These properties influence its handling and application in laboratory settings .
2-(3-methoxyphenyl)-5-methyl-1H-imidazole has potential applications in various scientific fields:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5